Gypsogenin

Vue d'ensemble

Description

La gypsogénine est un composé triterpénoïde pentacyclique qui a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier dans la recherche anticancéreuse. Elle est dérivée de l'hydrolyse de saponines présentes dans diverses espèces végétales, telles que Saponaria vaccaria. La gypsogénine est connue pour sa structure complexe et ses activités biologiques, ce qui en fait un composé précieux en chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La gypsogénine peut être synthétisée par l'hydrolyse de mélanges de saponines obtenus à partir de plantes comme Saponaria vaccaria. Le processus implique l'extraction de saponines à l'aide de solvants tels que le méthanol, suivie d'une hydrolyse pour obtenir la gypsogénine .

Méthodes de production industrielle : La production industrielle de gypsogénine implique généralement une extraction à grande échelle à partir de sources végétales. Les graines de Saponaria vaccaria sont broyées et extraites avec des solvants comme l'éther diéthylique et le méthanol. Les saponines extraites sont ensuite hydrolysées pour produire de la gypsogénine .

Analyse Des Réactions Chimiques

Types de réactions : La gypsogénine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier ses groupes fonctionnels et améliorer son activité biologique .

Réactifs et conditions courants:

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la gypsogénine, conduisant à la formation de dérivés oxydés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés pour convertir la gypsogénine en formes réduites.

Substitution : Divers nucléophiles peuvent être introduits dans la gypsogénine en conditions acides ou basiques pour former des dérivés substitués.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de la gypsogénine, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

La gypsogénine a un large éventail d'applications de recherche scientifique :

Chimie : Elle sert de composé de référence pour la synthèse de nouveaux dérivés aux propriétés améliorées.

Biologie : La gypsogénine et ses dérivés sont étudiés pour leurs effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

5. Mécanisme d'action

La gypsogénine exerce ses effets par le biais de multiples cibles et voies moléculaires. Il a été démontré qu'elle inhibait l'angiogenèse tumorale et induisait l'apoptose dans les cellules cancéreuses. Les principales cibles moléculaires comprennent le P53 mutant et le facteur de croissance endothélial vasculaire (VEGF), qui sont régulés à la baisse par la gypsogénine . Le composé perturbe également les membranes cellulaires, conduisant à une augmentation de la perméabilité et à la mort cellulaire .

Applications De Recherche Scientifique

Anti-Cancer Properties

Gypsogenin and its derivatives have been extensively studied for their anti-cancer effects. Recent research highlights the following key findings:

- Cytotoxic Activity : this compound exhibits notable cytotoxicity against various human tumor cell lines. A study synthesized thirty-two this compound derivatives, which showed improved anti-cancer activity compared to the parent compound, with many derivatives demonstrating low micromolar IC50 values against cancer cells .

- Mechanisms of Action : this compound triggers apoptosis in cancer cells through multiple pathways. For instance, certain derivatives were shown to induce cell cycle arrest in the S phase and activate apoptotic pathways, leading to significant increases in apoptosis ratios in treated cells .

- Inhibition of Tumor Growth : In vivo studies using mouse models have demonstrated that this compound can inhibit the growth and metastasis of tumors. For example, a study on Lewis lung cancer models indicated that this compound significantly reduced tumor weight and lung metastasis compared to control groups . The mechanism was linked to the inhibition of angiogenesis and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for developing more effective anti-cancer agents. Modifications at specific functional groups have been shown to enhance biological activity:

- Functional Group Modifications : Research indicates that introducing amide groups at the C-28 position and various substituents at the C-23 position can significantly improve anti-cancer efficacy . The structure-activity relationship studies are essential for guiding future drug design efforts.

Antimicrobial and Other Biological Activities

Besides its anti-cancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various pathogens, indicating potential applications in treating infections alongside cancer therapies .

Case Studies and Experimental Evidence

Several case studies provide insight into the therapeutic potential of this compound:

Mécanisme D'action

Gypsogenin is part of the pentacyclic triterpenes family, which includes compounds like oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol . Compared to these compounds, this compound has unique structural features and biological activities that make it a valuable candidate for anti-cancer research. Its ability to modulate multiple molecular targets and pathways sets it apart from other triterpenes .

Comparaison Avec Des Composés Similaires

La gypsogénine fait partie de la famille des triterpènes pentacycliques, qui comprend des composés tels que l'acide oléanolique, l'acide glycyrrhétique, l'acide ursolique, l'acide bétulique et le célastrol . Comparée à ces composés, la gypsogénine présente des caractéristiques structurales et des activités biologiques uniques qui en font un candidat précieux pour la recherche anticancéreuse. Sa capacité à moduler de multiples cibles et voies moléculaires la distingue des autres triterpènes .

Composés similaires:

- Acide oléanolique

- Acide glycyrrhétique

- Acide ursolique

- Acide bétulique

- Célastrol

Les propriétés uniques et les applications diverses de la gypsogénine en font un composé d'un grand intérêt dans divers domaines scientifiques. Son potentiel en thérapie anticancéreuse, en particulier, souligne son importance en chimie médicinale et en développement de médicaments.

Activité Biologique

Gypsogenin is a naturally occurring pentacyclic triterpene saponin derived from the roots of Gypsophila paniculata, commonly known as Baby's Breath. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity against various human cancer cell lines. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against several human cancer cell lines. The effectiveness of this compound can be quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 10.4 |

| Saos-2 | 7.8 |

| HeLa | 22.4 |

| LOVO | >30 |

| HepG2 | 10.0 |

| SKOV3 | 9.7 |

These results indicate that this compound is particularly effective against Saos-2 cells, with an IC50 value of 7.8 µM, suggesting a strong potential for further investigation in therapeutic applications targeting osteosarcoma and other malignancies .

The cytotoxic effects of this compound are believed to be mediated through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that saponins, including this compound, can disrupt cellular membranes and interfere with intracellular signaling pathways crucial for cell survival . Specifically, this compound's interaction with membrane components may enhance the efficacy of certain chemotherapeutic agents by increasing their uptake into cancer cells.

Case Studies

A notable study investigated the combination of this compound with targeted toxins in cancer therapy. The research demonstrated that when combined with epidermal growth factor (EGF)-targeted toxins, this compound significantly increased the cytotoxicity of these agents against EGFR-expressing tumors. This synergistic effect could potentially allow for lower doses of toxins while maintaining therapeutic efficacy, thereby reducing side effects associated with high-dose treatments .

Comparative Analysis with Other Saponins

To contextualize the biological activity of this compound, it is beneficial to compare its cytotoxic effects with those of other well-studied saponins:

| Saponin | Source | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 |

|---|---|---|---|

| This compound | Gypsophila paniculata | 22.4 | N/A |

| Diosgenin | Dioscorea spp. | 15.0 | 20.0 |

| Ginsenoside Rk1 | Panax ginseng | 37.0 | 20.0 |

This comparison illustrates that while this compound shows moderate cytotoxicity in HeLa cells, other saponins like diosgenin exhibit comparable or superior effects in different cancer cell lines .

Propriétés

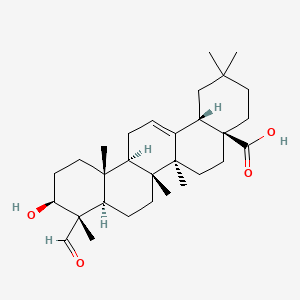

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCWDVPABYZMC-MYPRUECHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026577 | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-14-5 | |

| Record name | Gypsogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypsogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYPSOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.